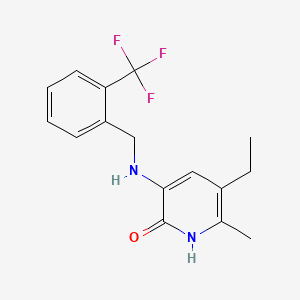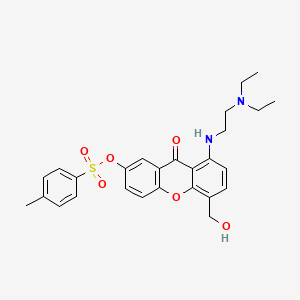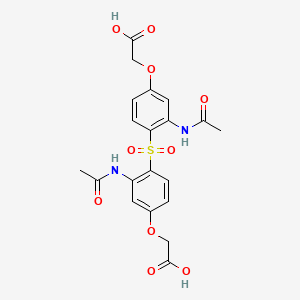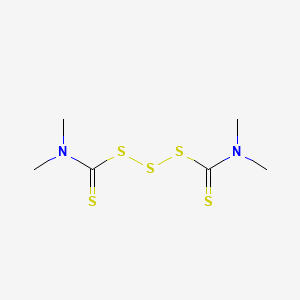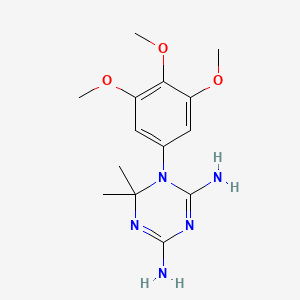
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with diamine and trimethoxyphenyl groups.
准备方法
The synthesis of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method includes the reaction of cyanuric chloride with appropriate amines under controlled conditions to yield the desired triazine derivative . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反应分析
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
科学研究应用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological studies, particularly in the development of antitumor agents.
Industry: It is used in the production of herbicides and polymer stabilizers.
作用机制
The mechanism of action of 1,3,5-triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cell division and growth, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar compounds include other 1,3,5-triazine derivatives such as hexamethylmelamine and 2-amino-4-morpholino-1,3,5-triazine. These compounds share a similar triazine core but differ in their substituents, which can significantly affect their chemical properties and applications . For example:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
This compound’s unique combination of substituents, including the trimethoxyphenyl group, distinguishes it from other triazine derivatives and contributes to its specific chemical and biological activities.
属性
CAS 编号 |
136243-03-3 |
|---|---|
分子式 |
C14H21N5O3 |
分子量 |
307.35 g/mol |
IUPAC 名称 |
6,6-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H21N5O3/c1-14(2)18-12(15)17-13(16)19(14)8-6-9(20-3)11(22-5)10(7-8)21-4/h6-7H,1-5H3,(H4,15,16,17,18) |
InChI 键 |
CEPCOAFRGSPTSE-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C(=C2)OC)OC)OC)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


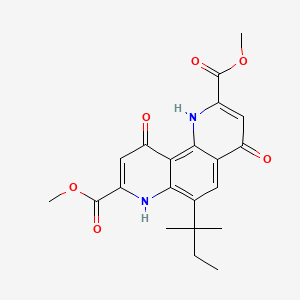
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
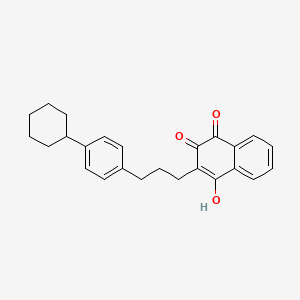
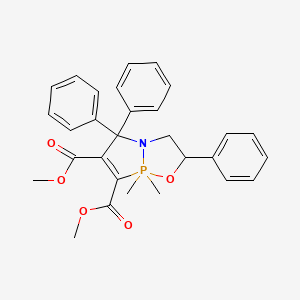
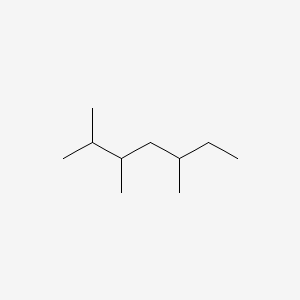
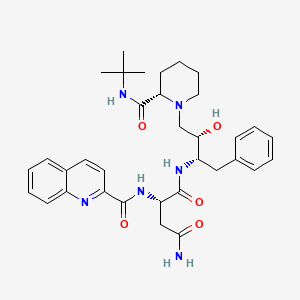
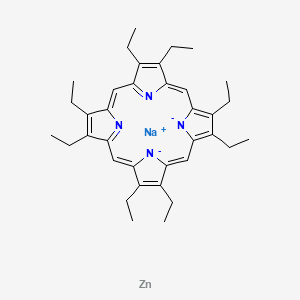
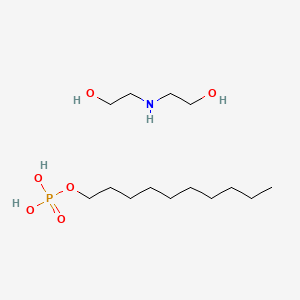
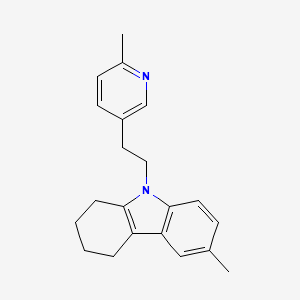
![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
